molecular formula C12H11N3O4 B1194666 1,2-Diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione CAS No. 6598-47-6

1,2-Diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B1194666
CAS No.: 6598-47-6
M. Wt: 261.23 g/mol
InChI Key: YKXZRJHUOJBUOL-UHFFFAOYSA-N
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Description

1,2-Diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

6598-47-6

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

1,2-diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C12H11N3O4/c1-8(16)14-11(18)13(10-6-4-3-5-7-10)12(19)15(14)9(2)17/h3-7H,1-2H3

InChI Key

YKXZRJHUOJBUOL-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=O)N(C(=O)N1C(=O)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N1C(=O)N(C(=O)N1C(=O)C)C2=CC=CC=C2

6598-47-6

Synonyms

1,2-DAPTAZD
1,2-diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5.3 g (30 mmol) of 4-phenyl-1,2,4-triazolidine-3,5-dione and 22.7 g (60 mmol) of lead diacetate trihydrate in 200 ml of chloroform was added dropwise over a 15 minute period 45.9 g (450 mmol) of acetic anhydride. The mixture was stirred at room temperature. After 25 hours the pale yellow solution was washed with three 100 ml portions of water and three 75 ml portions of 10% sodium carbonate. The carbonate washings were acidified with concentrated hydrochloric acid. No precipitate was produced. The chloroform solution was dried (Na2SO4) and evaporated under reduced pressure to give a solid-liquid residue. The residue was filtered and the filtered solid was washed with 25 ml of 95% ethanol to give 2.75 g (35.1%) of the 1,2,4-triazolidine-3,5-dione product as a white solid. An additional quantity of the product precipitated from the ethanol filtrate. This solid was filtered to give an additional 1.20 g (15.3%) of the 1,2,4=triazolidine-3,5-dione product (50.4% total yield). The solids were recrystallized from 95% ethanol to give pure 1,2-dimethylcarbonyl-4-phenyl-1,2,4-triazolidine-3,5-dione: m.p. 169°-170.5° C.; IR (Nujol) 1750, 1732 (shoulder), 1714 (shoulder) cm-1 (CO); 1H NMR (60 MHz, CDCl3)δ7.80(s, 5H), 2.55 (s, 6H); Found: C, 55.2; H, 4.45; N, 16.0; C12H11N3O4 requires C, 55.2; H, 4.2; N, 16.0.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two

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